![molecular formula C18H14N2O3 B2494908 4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile CAS No. 313476-81-2](/img/structure/B2494908.png)
4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-propoxy]benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that exhibit complex molecular structures and are synthesized through intricate chemical reactions. These compounds often possess unique physical and chemical properties, making them subjects of interest in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of complex organic compounds often involves palladium-catalyzed reactions, oxidative aminocarbonylation, and cyclization processes. For instance, Gabriele et al. (2006) demonstrated a synthesis method for related compounds through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and anilines, showcasing the intricate steps involved in constructing such molecules (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like FT-IR, X-ray diffraction, and density functional theory (DFT) calculations. Çoruh et al. (2016) elucidated the structure of a related compound through X-ray diffraction, revealing weak intermolecular hydrogen bonds and detailed geometrical parameters (Çoruh et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving nitriles and their carbopalladation lead to the synthesis of various derivatives. Tian et al. (2003) explored the carbopalladation of nitriles, demonstrating the versatility of these reactions in synthesizing diverse organic structures (Tian et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds under different conditions. The synthesis and structural elucidation often provide insights into these properties, although specific studies on this compound's physical properties were not directly found.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for applications in synthesis and material science. The literature showcases methodologies for synthesizing related compounds and their reactivity, which indirectly hints at the chemical properties of the compound .
For detailed insights into the synthesis, molecular structure, chemical reactions, and properties of related compounds, the following references are pivotal:
- Synthesis and characterization of derivatives through palladium-catalyzed reactions: (Gabriele et al., 2006), (Tian et al., 2003).
- Molecular structure elucidation using X-ray diffraction and DFT calculations: (Çoruh et al., 2016).
Applications De Recherche Scientifique
Chemical Synthesis and Reaction Behavior
- The compound is involved in multistep reactions forming 3,3′-(2-aryl-2H-isoindol-1,3-ylene)-di-(1,4-naphthoquinone-2-carbonitriles) through a series of reactions with N-arylisoindolines in aerated pyridine (Döpp et al., 2006).
- It also reacts with ethenetetracarbonitrile and 1,3-dioxoindan-2-ylidene propanedinitrile, leading to the formation of several derivatives involving hydride abstraction and cyanide addition (Döpp et al., 2002).
Applications in Material Science
- This chemical has been used to understand weak interactions in molecular structures for applications in rational drug design and material sciences. Its study includes the analysis of C–H⋯π, C–H⋯O, and C–H⋯N interactions (Tewari et al., 2009).
- In the field of supramolecular chemistry, it contributes to understanding the molecular and supramolecular structures of certain compounds, providing insights into hydrogen bond interactions and dipole interactions (Trujillo-Ferrara et al., 2006).
Potential in Therapeutic Applications
- Studies have explored its derivatives for potential therapeutic applications. For instance, various derivatives have been evaluated for their genotoxicity in vivo as potential treatments for sickle cell disease, showing promising non-genotoxic profiles (dos Santos et al., 2011).
- Its structural analysis via X-ray crystallography has been instrumental in elucidating the structure of derivatives, which is crucial in drug development and understanding of molecular interactions (Sakhautdinov et al., 2013).
Other Potential Applications
- Its reaction with different compounds opens avenues for creating new molecules with potential applications in various fields, including organic synthesis and medicinal chemistry (AmarasekaraAnanda et al., 2000).
Propriétés
IUPAC Name |
4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c19-12-13-6-8-14(9-7-13)23-11-3-10-20-17(21)15-4-1-2-5-16(15)18(20)22/h1-2,4-9H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSQQQCDNYRHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

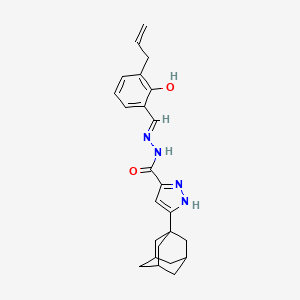

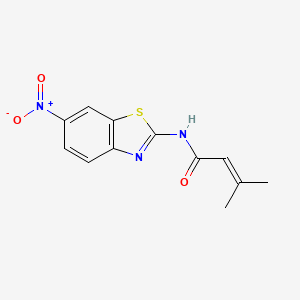
![N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B2494830.png)
![3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2494832.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2494836.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2494839.png)
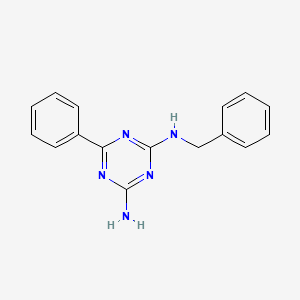
![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2494842.png)
![N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2494843.png)
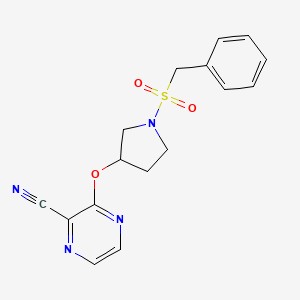
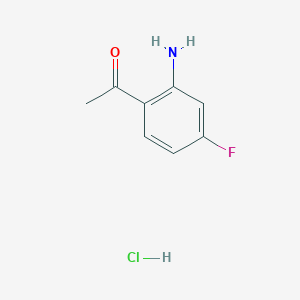
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2494846.png)